molecular formula C9H20Cl2N2O B13903019 3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride

3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride

Cat. No.: B13903019
M. Wt: 243.17 g/mol
InChI Key: LHLUIKQQESBMGW-UHFFFAOYSA-N
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Description

3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol dihydrochloride is a bicyclic amine derivative featuring a 3,8-diazabicyclo[3.2.1]octane core substituted with a hydroxypropyl group and stabilized as a dihydrochloride salt. Its structure combines a rigid bicyclic scaffold with a polar propanol moiety, making it a candidate for central nervous system (CNS) or receptor-targeted therapeutics. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug development .

Properties

Molecular Formula

C9H20Cl2N2O

Molecular Weight

243.17 g/mol

IUPAC Name

3-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride

InChI

InChI=1S/C9H18N2O.2ClH/c12-5-1-4-11-6-8-2-3-9(7-11)10-8;;/h8-10,12H,1-7H2;2*1H

InChI Key

LHLUIKQQESBMGW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC1N2)CCCO.Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-ol dihydrochloride typically involves two key stages:

  • Formation of the 3,8-diazabicyclo[3.2.1]octane core : This bicyclic amine framework is constructed via cyclization reactions starting from piperazine or related precursors. Methods include transannular cyclizations, enolate alkylations, or desymmetrization of tropinone derivatives.

  • Introduction of the propanol substituent : Functionalization at the 3-position with a propanol group is achieved through nucleophilic substitution or organometallic coupling reactions, often under acidic or catalytic conditions.

Specific Reported Synthetic Routes

Transannular Enolate Alkylation Route
  • This approach involves the preparation of piperazinone derivatives followed by intramolecular enolate alkylation to form the bicyclic diazabicyclo[3.2.1]octan-2-one framework, which is then reduced or modified to the propanol derivative.

  • This method provides a flexible route to highly constrained bicyclic peptidomimetic synthons with substitution at the alpha-carbon position and was used to synthesize conformationally constrained enzyme inhibitors.

Nucleophilic Aromatic Substitution (S_NAr) and Palladium-Catalyzed Cross-Coupling
  • In more complex analog synthesis, the bicyclic amine is introduced via nucleophilic aromatic substitution on dichloropyrimidine intermediates or via palladium-catalyzed cross-coupling reactions for pyridine substituents.

  • Acidic conditions (e.g., 4 M HCl in 1,4-dioxane) are used to convert intermediates to their hydrochloride salts, facilitating purification and isolation.

Cyclization of Precursors Followed by Functionalization
  • The bicyclic structure is formed by cyclizing appropriate precursors under controlled temperature (60–80°C) and catalytic conditions.

  • The propanol group is introduced either before or after cyclization, depending on the route, often involving nucleophilic substitution or organometallic reagents.

  • Industrial methods optimize catalyst loading, temperature, and reaction time to maximize yield and purity, with yields improving from 65% to 89% under optimized conditions.

Reaction Conditions and Optimization

Parameter Typical Range Optimal Conditions (Example) Notes
Temperature (°C) 60 – 80 75 Controlled to prevent side reactions
Catalyst Loading 5 – 10 mol% 8 mol% Palladium catalysts for cross-coupling reactions
Reaction Time (hours) 12 – 24 18 Longer times improve yield but risk decomposition
Acidic Conditions 4 M HCl in 1,4-dioxane Used for salt formation Facilitates isolation as dihydrochloride salt
Solvent Polar aprotic (e.g., DMF) Polar aprotic solvents preferred Enhance intermediate stability and reaction rates

Analytical and Purification Techniques

  • Chiral HPLC : Used to confirm enantiomeric purity (>95%) employing polysaccharide-based columns and hexane/isopropanol mobile phases.

  • NMR Spectroscopy : Nuclear Overhauser effect (NOE) experiments validate stereochemistry and confirm bicyclic scaffold integrity.

  • Purification : Acidic salt formation (dihydrochloride) followed by crystallization or vacuum drying ensures high purity products.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations References
Transannular Enolate Alkylation Piperazinone derivatives → enolate alkylation → reduction Flexible, stereoselective Multi-step, requires careful control
Nucleophilic Aromatic Substitution (S_NAr) Dichloropyrimidine intermediates + bicyclic amine nucleophile Single-step final step Low yields in some cases
Palladium-Catalyzed Cross-Coupling Bicyclic amine + pyridine substituents under Pd catalysis High selectivity, scalable Requires expensive catalysts
Cyclization + Functionalization Cyclization of precursors + introduction of propanol group Industrially optimized Sensitive to reaction conditions

Chemical Reactions Analysis

Types of Reactions

3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The diazabicyclo[3.2.1]octane core can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution reactions could introduce new functional groups into the diazabicyclo[3.2.1]octane core .

Scientific Research Applications

3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. The diazabicyclo[3.2.1]octane core is known to interact with various biological receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:
  • Target vs.
  • Target vs. Vasopressin V1A Antagonists (Compounds 47 & 48): The 4-chlorophenyl propanamide group in these analogs confers selectivity for the V1A receptor, whereas the target’s hydroxypropyl group lacks this aromaticity, suggesting divergent therapeutic applications .
  • Impact of Salt Form: The dihydrochloride salt (target compound) contrasts with free-base analogs (e.g., 1a) in solubility and stability, which are critical for formulation .

Physicochemical Properties

  • Molecular Weight: The target compound’s molecular weight is expected to exceed 199.12 g/mol (observed for the 3-methyl analog) due to the propanol substituent and dihydrochloride salt .
  • Hydrophilicity: The hydroxypropyl group increases hydrophilicity compared to analogs with hydrophobic substituents (e.g., benzyl or 3-phenylpropyl groups in CAS 63978-12-1 and 63990-14-7), which may reduce membrane permeability .

Biological Activity

3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol; dihydrochloride (CAS No. 2940953-04-6) is a compound with significant biological activity, particularly in the realm of pharmacology. This compound is a derivative of the diazabicyclo[3.2.1]octane structure, which is known for its interactions with nicotinic acetylcholine receptors (nAChRs).

PropertyValue
Molecular FormulaC9H20Cl2N2O
Molecular Weight243.17 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified
CAS Number2940953-04-6

Research indicates that compounds with the diazabicyclo[3.2.1]octane framework exhibit significant affinity for nAChRs, particularly the alpha 4 beta 2 subtype. For example, a related compound demonstrated a binding affinity (Ki) of 4.1 nM to this receptor subtype, suggesting that similar derivatives may also interact effectively with nAChRs .

Pharmacological Effects

The biological activity of 3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol; dihydrochloride has been explored in various studies:

  • Analgesic Properties : The compound has shown potential as an analgesic, with studies indicating that it can significantly increase pain thresholds in animal models .
  • Antinociceptive Activity : In tests such as the hot plate assay and the abdominal constriction test, related compounds have demonstrated strong antinociceptive effects without being antagonized by naloxone, indicating a non-opioid mechanism of action .

Study on Analgesic Effects

A notable study synthesized a series of diazabicyclo[3.2.1]octane derivatives and tested their analgesic properties in vivo. The results showed that certain compounds not only increased pain thresholds but also provided protection against induced abdominal constrictions at specific dosages . This suggests that such compounds could be further developed for pain management therapies.

Binding Affinity Studies

Binding studies conducted on various derivatives indicated that these compounds possess high affinity for nAChRs, which could be leveraged for therapeutic applications in conditions where modulation of cholinergic signaling is beneficial .

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